4-(3-Methylphenyl)-2-nitrobenzoic acid
Description
4-(3-Methylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a 3-methylphenyl group at the 4-position and a nitro group at the 2-position of the aromatic ring. The nitro and carboxyl groups confer strong electron-withdrawing effects, influencing acidity, solubility, and chemical stability. Applications of such compounds span organic synthesis, materials science, and analytical chemistry, particularly in surface-enhanced Raman spectroscopy (SERS) and catalysis .
Properties
IUPAC Name |
4-(3-methylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(8-11)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKRZCMVQRWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688613 | |
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237135-63-5 | |
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3-Methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of 4-(3-Methylphenyl)-2-nitrobenzoic acid can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and temperature control. Additionally, the use of catalysts and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles (e.g., hydroxide ions, -OH).
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst (e.g., sulfuric acid).
Common Reagents and Conditions
Reduction: H2, Pd/C, ethanol, room temperature
Substitution: NaOH, water, elevated temperature
Esterification: Alcohol (e.g., methanol), H2SO4, reflux
Major Products
Reduction: 4-(3-Methylphenyl)-2-aminobenzoic acid
Substitution: 4-(3-Methylphenyl)-2-hydroxybenzoic acid
Esterification: 4-(3-Methylphenyl)-2-nitrobenzoate ester
Scientific Research Applications
Scientific Research Applications
4-(3-Methylphenyl)-2-nitrobenzoic acid has several notable applications in scientific research:
Organic Synthesis:
- Intermediate in Pharmaceutical Development: This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its nitro group can be reduced to form amino derivatives, which are crucial in drug development.
- Synthesis of Complex Organic Molecules: It is utilized in creating more complex organic structures through various chemical reactions such as reduction, substitution, and esterification.
Biological Studies:
- Enzyme Inhibition Studies: The compound can be used as a probe in biochemical assays to study enzyme inhibition mechanisms. The functional groups present allow it to interact with biological targets, providing insights into enzyme activity modulation.
- Biological Activity Assessment: Research has indicated that derivatives of this compound may exhibit biological activities that could be explored for therapeutic applications.
Industrial Applications:
- Dyes and Pigments Production: 4-(3-Methylphenyl)-2-nitrobenzoic acid is also employed in the manufacturing of dyes and pigments due to its ability to impart specific color properties to materials.
- Material Science: The compound's unique properties make it suitable for developing materials with specific functionalities, such as enhanced thermal stability or chemical resistance.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of 4-(3-Methylphenyl)-2-nitrobenzoic acid demonstrated improved yields through the use of alternative oxidizing agents like diluted nitric acid instead of traditional strong oxidizers. This method not only increased the conversion rates but also reduced environmental impact by allowing for the recycling of waste acids generated during the reaction process .
Research conducted on the biological activities of derivatives derived from 4-(3-Methylphenyl)-2-nitrobenzoic acid highlighted its potential as a lead compound in developing new therapeutic agents. The study involved evaluating its effects on specific enzyme targets, revealing significant inhibition patterns that suggest further exploration for drug development purposes.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1)
- Structure : Nitro group at position 4, methyl group at position 3.
- Melting Point : 216–219°C, indicative of high crystallinity due to strong intermolecular interactions .
- Reactivity : The para-nitro group enhances thermal stability compared to ortho-substituted analogs.
- Comparison : Unlike 4-(3-Methylphenyl)-2-nitrobenzoic acid, this compound lacks the bulky 3-methylphenyl substituent, leading to differences in steric hindrance and solubility .
4-(2,3-Difluorophenyl)-2-nitrobenzoic acid
- Structure : 2-nitrobenzoic acid with a 2,3-difluorophenyl group at position 4.
- Acidity : Fluorine substituents increase acidity due to their electron-withdrawing nature.
- Comparison : The target compound’s 3-methylphenyl group is electron-donating, reducing acidity compared to this fluorinated analog .
3-Methoxy-4-nitrobenzoic acid
- Structure : Methoxy group at position 3, nitro group at position 4.
- Electronic Effects : The methoxy group donates electrons via resonance, stabilizing the nitro group’s electron-withdrawing effect.
Physical Properties
Key Observations :
- The 3-methylphenyl group in the target compound likely reduces water solubility compared to hydroxymethyl analogs.
- Higher melting points in nitrobenzoic acids correlate with para-substitution and reduced steric hindrance .
Chemical Reactivity
Decarboxylation
- 2-Nitrobenzoic Acid Derivatives: Ortho-nitro groups facilitate decarboxylation under thermal or catalytic conditions. For example, regioselective deuteration of 2-nitrobenzoic acid using Cu₂O nanoparticles highlights the influence of nitro positioning .
- Target Compound : The 3-methylphenyl group may sterically hinder decarboxylation compared to simpler analogs.
Electrophilic Substitution
- Nitro Group Effects : The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta/para positions. In 3-Methyl-4-nitrobenzoic acid, the methyl group further influences regioselectivity .
Biological Activity
4-(3-Methylphenyl)-2-nitrobenzoic acid, also known as 2-(3-methylphenyl)-4-nitrobenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of both the nitro and carboxylic acid functional groups enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(3-Methylphenyl)-2-nitrobenzoic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 245.23 g/mol
- IUPAC Name : 4-(3-methylphenyl)-2-nitrobenzoic acid
The compound features a nitro group (-NO) attached to a benzoic acid moiety, which is known to influence its biological interactions.
The biological activity of 4-(3-Methylphenyl)-2-nitrobenzoic acid is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission .
- Antimicrobial Activity : Research indicates that derivatives of nitrobenzoic acids exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . This activity is often linked to the redox potential of the nitro group.
Antimicrobial Activity
The antimicrobial efficacy of 4-(3-Methylphenyl)-2-nitrobenzoic acid has been documented in several studies. A study highlighted that complexes involving nitrobenzoic acids showed significant antibacterial activity against both gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics.
Case Studies
- Inhibition of Acetylcholinesterase : A study assessing various compounds for AChE inhibition found that derivatives similar to 4-(3-Methylphenyl)-2-nitrobenzoic acid exhibited IC values in the low micromolar range, indicating strong inhibitory effects .
- Antibacterial Complexes : Research on metal complexes incorporating nitrobenzoic acids revealed enhanced antibacterial properties compared to the free ligands. These complexes were more effective against Staphylococcus aureus than traditional antibiotics at certain concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Methylphenyl)-2-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodology : A stepwise approach involves nitration of the benzoic acid precursor followed by coupling with a 3-methylphenyl group. For nitro group reduction (e.g., converting -NO₂ to -NH₂), use tin and concentrated HCl as described in analogous nitrobenzoic acid syntheses . Optimization should focus on temperature control (e.g., 45–50°C) and stoichiometric ratios to minimize side products. Solvent selection (e.g., DMF or THF) and catalytic systems (e.g., Pd for coupling) can improve yields.
Q. How can the purity and structural integrity of 4-(3-Methylphenyl)-2-nitrobenzoic acid be validated?
- Methodology : Combine HPLC with fluorescence detection, as demonstrated for structurally similar nitrobenzoic acids . For structural confirmation, use FT-IR to identify functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹) and LC-MS for molecular weight verification. Cross-reference melting points with literature data (e.g., 191–194°C for nitrobenzoic acid derivatives) .
Q. What are the critical factors for handling and storing 4-(3-Methylphenyl)-2-nitrobenzoic acid in laboratory settings?
- Methodology : Store in airtight, light-resistant containers at -20°C to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMSO) should be tested prior to biological assays. Stability studies under varying pH (4–9) and temperature conditions are recommended, as nitro groups are sensitive to alkaline hydrolysis .
Advanced Research Questions
Q. How can contradictory crystallographic data for 4-(3-Methylphenyl)-2-nitrobenzoic acid derivatives be resolved?
- Methodology : Employ the SHELX suite for refinement, particularly SHELXL for small-molecule resolution and SHELXD for phase determination . Use ORTEP-III to visualize electron density maps and identify potential disorder or twinning in the crystal lattice . For ambiguous cases, compare multiple datasets collected at different temperatures (e.g., 100 K vs. room temperature).
Q. What strategies mitigate challenges in interpreting NMR spectra of 4-(3-Methylphenyl)-2-nitrobenzoic acid derivatives?
- Methodology : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions. For example, the methoxy group in structurally related compounds shows distinct singlet integration (~3.8 ppm) . Paramagnetic relaxation agents (e.g., Cr(acac)₃) can enhance resolution for nitroaromatic protons.
Q. How can computational modeling enhance mechanistic studies of 4-(3-Methylphenyl)-2-nitrobenzoic acid reactivity?
- Methodology : Perform DFT calculations to map reaction pathways (e.g., nitro reduction or electrophilic substitution). Compare computed IR/NMR spectra with experimental data to validate intermediates. For biological activity prediction, use docking simulations (e.g., AutoDock) to assess interactions with enzymes like cyclooxygenase-2, leveraging its role as a building block in bioactive molecules .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
